molecular formula C33H32NOPS B14762233 [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B14762233
M. Wt: 521.7 g/mol
InChI Key: NPFQPRKFPNKJDT-WECIHKQLSA-N
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Description

[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with a stereochemically complex structure. Its molecular framework includes a diphenylphosphino group attached to a phenyl ring, a 2-naphthalenyl substituent, and a 2-methyl-2-propanesulfinamide moiety. This compound is characterized by its air and moisture sensitivity, requiring storage under inert conditions . It is primarily utilized in asymmetric catalysis and enantioselective synthesis, where its stereochemical rigidity and electron-donating phosphine group enhance catalytic efficiency in transition-metal-mediated reactions .

Properties

Molecular Formula

C33H32NOPS

Molecular Weight

521.7 g/mol

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3/t32-,37-/m1/s1

InChI Key

NPFQPRKFPNKJDT-WECIHKQLSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process often begins with the preparation of the diphenylphosphino and naphthalenyl precursors, followed by their coupling under controlled conditions to form the desired product. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient scaling up of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals and facilitate various catalytic processes.

    Biology: In biological research, the compound may be used to study enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s diphenylphosphino and naphthalenyl groups play a crucial role in binding to these targets, while the sulfinamide moiety may participate in specific chemical transformations. The pathways involved in these interactions can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide can be better understood by comparing it with analogous sulfinamide-phosphine ligands. Key differences lie in the substituents on the aryl/heteroaryl groups, phosphine donor groups, and molecular weights, which collectively influence reactivity, stability, and catalytic performance.

Table 1: Comparative Analysis of Sulfinamide-Phosphine Ligands

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference ID
[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide (Target) 2-Naphthalenyl, diphenylphosphino C₃₃H₃₁NOPS 553.7 High steric bulk; used in asymmetric hydrogenation and C–C bond-forming reactions
[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide 4-Methoxyphenyl, diphenylphosphino C₃₀H₃₂NO₂PS 501.6 Enhanced electron density from methoxy group; improves enantioselectivity in Pd catalysis
[S(R)]-N-{(S)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl}-2-methyl-2-propanesulfinamide Xanthene backbone, 1-naphthalenyl C₄₀H₃₇NO₂PS 659.9 Rigid xanthene scaffold; effective in Au-catalyzed cyclization of N-allenamides
[S(R)]-N-{(S)-2-(Di-tert-butylphosphino)phenylmethyl}-2-methyl-2-propanesulfinamide Di-tert-butylphosphino, 4-methoxyphenyl C₂₈H₄₁NO₂PS 498.7 Bulky tert-butyl groups increase steric hindrance; stabilizes reactive metal intermediates
[S(R)]-N-[(S)-2-(Diadamantanphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide Diadamantanphosphino, 2-naphthalenyl C₄₁H₅₂NOPS 637.9 Adamantyl groups confer exceptional air stability; used in industrial-scale asymmetric synthesis
[S(R)]-N-[(S)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide 2-Methylphenyl, diphenylphosphino C₃₀H₃₂NOPS 485.6 Moderate steric profile; versatile in Rh-catalyzed hydroformylation

Key Findings:

Steric and Electronic Effects :

  • The 2-naphthalenyl group in the target compound provides greater steric bulk compared to 4-methoxyphenyl (501.6 Da) or 2-methylphenyl (485.6 Da) variants, enhancing enantioselectivity in congested reaction environments .
  • Electron-donating groups like methoxy (501.6 Da) improve ligand-to-metal electron transfer, critical for Pd-catalyzed cross-couplings .

Stability and Reactivity: Ligands with diadamantanphosphino groups (637.9 Da) exhibit superior air stability due to the adamantane moiety’s hydrophobic nature, enabling handling in non-inert conditions . Xanthene-based ligands (659.9 Da) leverage their rigid backbone to stabilize transition states in Au-catalyzed cyclizations, achieving >90% enantiomeric excess (ee) in tetrahydrocarboline synthesis .

Catalytic Performance: The target compound’s diphenylphosphino group balances steric demand and electronic flexibility, making it effective in both hydrogenation and Suzuki-Miyaura reactions .

Industrial Relevance :

  • Adamantane-modified ligands (637.9 Da) are prioritized in manufacturing for their stability, whereas xanthene-based ligands (659.9 Da) are niche catalysts for specialized cyclizations .

Biological Activity

[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex sulfinamide compound notable for its unique structure, which includes chiral centers and various functional groups. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Compound Structure and Properties

The molecular formula of [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is C33H32NOPS. Its structure features:

  • Sulfinamide Functional Group : Known for various biological activities.
  • Diphenylphosphino Moiety : Enhances interaction with biological targets.
  • Chirality : The (R) and (S) configurations may significantly affect its biological interactions.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Predictive models based on structure-activity relationships suggest that it may exhibit a range of biological activities, including:

  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.

Case Studies

  • Enzyme Interaction Studies : Research has indicated that sulfinamides can inhibit certain enzymes, leading to therapeutic effects in conditions like cancer and inflammation. For instance, compounds similar to [S(R)] have shown promise in inhibiting carbonic anhydrase, which is relevant in cancer therapy .
  • Pharmacokinetic Evaluations : Studies utilizing computational models have assessed the pharmacokinetics of related sulfinamides, indicating favorable absorption and distribution profiles. These models suggest that [S(R)] may also exhibit similar pharmacokinetic properties, enhancing its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique features of [S(R)]. The following table summarizes key differences:

Compound NameFunctional GroupsBiological ActivityKey Findings
[S(R)]Sulfinamide, DiphenylphosphinoEnzyme inhibition, AntimicrobialPotential applications in cancer therapy
Compound ASulfonamideCardiovascular effectsInhibits endothelin receptors
Compound BPhosphineAnticancerEnhances drug efficacy through targeted delivery

Synthesis and Applications

The synthesis of [S(R)] involves multiple steps requiring precise control over reaction conditions to achieve the desired stereochemistry. Its applications extend across various fields:

  • Medicinal Chemistry : As a potential drug candidate targeting specific diseases.
  • Catalysis : Its unique structure allows for use in asymmetric synthesis processes.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide?

  • Methodological Answer : The synthesis typically involves stereoselective condensation of a chiral sulfinamide precursor with a phosphino-substituted aryl-naphthylmethyl moiety. Key steps include:

  • Use of chiral auxiliaries (e.g., (R)-2-methylpropanesulfinamide) to control stereochemistry at the sulfur center .
  • Palladium-catalyzed cross-coupling reactions to introduce the diphenylphosphino group into the aryl backbone .
  • Purification via column chromatography with silica gel or recrystallization to isolate enantiomerically pure products .

Q. How is the stereochemical integrity of this compound validated in synthetic workflows?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally related sulfinamide derivatives .
  • Chiral HPLC or NMR spectroscopy : Enantiomeric excess (ee) is quantified using chiral stationary phases or shift reagents (e.g., Eu(hfc)₃) .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Asymmetric catalysis : The diphenylphosphino group enables its use as a chiral ligand in transition-metal-catalyzed reactions (e.g., hydrogenation, cross-coupling) .
  • Supramolecular chemistry : The naphthalenyl group may facilitate π-π interactions in host-guest systems or coordination polymers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and ee?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and stereoselectivity .
  • Temperature control : Lower temperatures (–20°C to 0°C) reduce racemization during sulfinamide formation .
  • Additives : Substoichiometric amounts of Lewis acids (e.g., ZnCl₂) stabilize intermediates and improve ee .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :

  • Systematic reaction screening : Compare catalytic performance under standardized conditions (e.g., substrate scope, solvent, temperature) to identify outliers .
  • DFT calculations : Analyze electronic effects of the naphthalenyl and phosphino groups on metal-ligand bonding to rationalize activity variations .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact its utility in long-term studies?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Stability up to 200°C confirms suitability for high-temperature reactions .
  • Hydrolytic stability : The sulfinamide group is prone to acidic hydrolysis; storage under inert atmospheres (N₂/Ar) and anhydrous conditions is recommended .

Q. What computational methods are employed to predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with transition metals (e.g., Pd, Rh) to predict ligand-metal coordination geometry .
  • Hammett analysis : Correlate substituent effects (e.g., electron-donating/withdrawing groups) on reaction rates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading, temperature) affecting ee .
  • In-situ monitoring : Employ Raman spectroscopy or ReactIR to track intermediate formation and stereochemical drift .

Q. What analytical techniques are critical for characterizing byproducts in large-scale syntheses?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., diastereomers, oxidized phosphino byproducts) with high sensitivity .
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate between monomeric and aggregated species in solution .

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